Product packaging for Indole-3-carbinol hydrate(Cat. No.:CAS No. 123334-15-6)

Indole-3-carbinol hydrate

Cat. No.: B053685
CAS No.: 123334-15-6
M. Wt: 165.19 g/mol
InChI Key: OMEVEHLSJRKSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole-3-carbinol hydrate is a stable, hydrated form of the phytochemical Indole-3-carbinol (I3C), a key hydrolysis product of glucobrassicin found in cruciferous vegetables. This compound is a pivotal small molecule in biochemical research, primarily recognized for its role as a ligand for the aryl hydrocarbon receptor (AhR). Upon binding, it modulates AhR signaling, leading to the transcriptional upregulation of cytochrome P450 enzymes, such as CYP1A1, which are central to xenobiotic metabolism and estrogen homeostasis. A significant research focus of this compound is its well-documented anti-proliferative and pro-apoptotic effects in various in vitro and in vivo cancer models, including those of breast, prostate, and colon cancer. Its mechanism is multifaceted, involving cell cycle arrest at the G1/S phase, induction of DNA damage response pathways, and inhibition of NF-κB signaling. Furthermore, it is a precursor to 3,3'-Diindolylmethane (DIM), a compound of significant research interest formed under acidic conditions. Researchers utilize this compound extensively to investigate chemoprevention, carcinogen metabolism, endocrine disruption, and the intricate interplay between diet, environmental factors, and cellular signaling pathways. This product is supplied as a high-purity solid to ensure reproducibility and reliability in your experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B053685 Indole-3-carbinol hydrate CAS No. 123334-15-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-ylmethanol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEVEHLSJRKSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CO.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153979
Record name Indole-3-carbinol hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-15-6
Record name Indole-3-carbinol hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-carbinol hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolism and Biotransformation of Indole 3 Carbinol Hydrate

Acid-Catalyzed Condensation and Formation of Key Metabolites

In the stomach's acidic milieu, I3C molecules readily combine to form a variety of condensation products. oregonstate.edu This oligomerization process is rapid and leads to the generation of several key metabolites that are responsible for the biological activities attributed to I3C. mdpi.commetagenicsinstitute.com

Diindolylmethane (DIM) Biogenesis and Biological Activity

The most prominent and well-studied of these metabolites is 3,3'-diindolylmethane (B526164) (DIM). mdpi.commetagenicsinstitute.com DIM is formed through the dimerization of two I3C molecules and constitutes a significant portion of the acid condensation products. mdpi.com It is often the only I3C-derived compound detectable in plasma after ingestion, suggesting it is a primary mediator of I3C's systemic effects. metagenicsinstitute.comnih.gov

DIM exhibits a range of biological activities, including the modulation of signaling pathways involved in cell proliferation and apoptosis. nih.govscience.gov For instance, it has been shown to induce apoptosis in various cancer cell lines, including cervical and prostate cancer cells. nih.govnih.gov The pro-apoptotic action of DIM has been observed both in vitro and in vivo. nih.gov Furthermore, DIM is known to have anti-inflammatory and antiviral properties. nih.gov

Indolo[3,2-b]carbazole (B1211750) (ICZ) Formation and Aryl Hydrocarbon Receptor Ligand Affinity

Another significant metabolite formed from the acid condensation of I3C is indolo[3,2-b]carbazole (ICZ). mdpi.comnih.gov Although formed in lower yields compared to DIM, ICZ is a potent agonist for the aryl hydrocarbon receptor (AhR). oregonstate.eduguidetopharmacology.org The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of various genes, including those involved in xenobiotic metabolism. metagenicsinstitute.commetagenicsinstitute.com

ICZ's affinity for the AhR is remarkably high, approaching that of the potent environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). oregonstate.eduescholarship.org Upon binding to the AhR, ICZ facilitates the receptor's translocation into the nucleus, where it dimerizes with the AhR nuclear translocator (Arnt) protein. escholarship.org This complex then binds to specific DNA sequences known as dioxin responsive elements (DREs), leading to the transcriptional activation of target genes, most notably cytochrome P450 1A1 (CYP1A1). escholarship.org The formation of ICZ and its subsequent high-affinity binding to the AhR represent a key mechanism through which I3C exerts its influence on cellular function. escholarship.org

Other Oligomeric and Polymeric Derivatives of Indole-3-carbinol (B1674136) Hydrate (B1144303)

Beyond DIM and ICZ, the acid-catalyzed reaction of I3C produces a complex mixture of other oligomeric and polymeric derivatives. nih.govmdpi.com These include various linear and cyclic trimers and tetramers. nih.govmdpi.com

Metabolite NameAbbreviationTypeKey Feature
3,3'-DiindolylmethaneDIMDimerMajor condensation product, mediates many of I3C's biological effects. mdpi.commetagenicsinstitute.com
Indolo[3,2-b]carbazoleICZDimerPotent Aryl Hydrocarbon Receptor (AhR) agonist. oregonstate.eduguidetopharmacology.org
5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]triindoleCTrCyclic TrimerA major trimeric product of I3C condensation. tandfonline.com
2-(Indol-3-ylmethyl)-3,3'-diindolylmethaneLTr1Linear TrimerAn identified linear trimeric product. mdpi.com
5,6,11,12,17,18,23,24-octahydrocyclododeca[1,2-b:4,5-b′:7,8-b″:10,11-b′′′]tetraindoleCTetCyclic TetramerA known cyclic tetrameric derivative of I3C. mdpi.comaacrjournals.org

Biotransformation Pathways and Enzyme Modulation

Indole-3-carbinol and its metabolites, particularly DIM, are known to modulate the expression and activity of biotransformation enzymes. oregonstate.eduspringermedizin.de These enzymes are critical for the metabolism and elimination of a wide array of both endogenous and exogenous compounds, including hormones, drugs, and carcinogens. oregonstate.edumetagenicsinstitute.com The modulation of these enzymatic pathways is a key aspect of the physiological impact of I3C.

Phase I Detoxification Enzymes (Cytochrome P450 Enzymes)

A primary target of I3C and its derivatives are the Phase I detoxification enzymes, specifically the cytochrome P450 (CYP) superfamily. springermedizin.denih.gov These enzymes are responsible for the initial modification of various compounds, often preparing them for further processing by Phase II enzymes. metagenicsinstitute.com

Indole-3-carbinol and its condensation products, most notably DIM and ICZ, are potent inducers of CYP1A1 and CYP1A2 expression. oregonstate.edunih.govnih.gov This induction is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). metagenicsinstitute.comfrontierspartnerships.org Upon binding ligands like ICZ, the AhR translocates to the nucleus and promotes the transcription of CYP1A1 and CYP1A2 genes. oregonstate.educaldic.com

Studies have demonstrated that oral administration of I3C leads to a significant increase in CYP1A1 and CYP1A2 mRNA levels and associated enzymatic activities in both the liver and colon. nih.gov For example, in rats, I3C administration resulted in a biphasic induction of CYP1A1 mRNA in the colon, with a 10-fold increase observed at 16 hours post-administration. nih.gov Similarly, hepatic CYP1A1 and CYP1A2 mRNA levels were significantly elevated. nih.gov In human breast cancer cell lines, both I3C and DIM have been shown to upregulate the expression of CYP1A1 and CYP1A2 transcripts. nih.gov The induction of these enzymes can alter the metabolic pathways of various substances, including steroid hormones. oregonstate.educaldic.com

EnzymeModulatorEffectCell/Tissue Type
CYP1A1I3C, 5,6-benzoflavonemRNA Induction (up to 10-fold)Rat Colon
CYP1A1, CYP1A2I3C, 5,6-benzoflavonemRNA InductionRat Liver
CYP1A1, CYP1A2, CYP1B1Cabbage juices, I3C, DIMExpression Induction (cell-type dependent)Human Breast Cell Lines (MCF7, MDA-MB-231, MCF10A)
CYP1A1, CYP1A2DIMUpregulationHuman Primary Liver Cells
CYP1A1I3C, DIMmRNA Induction (abolished by AhR removal)Human Prostate Cancer Cells
CYP1A1I3CmRNA InductionHuman Breast Cancer Cells (MCF-7)
Influence on Estrogen Hydroxylation Ratios (e.g., 2-hydroxyestrone (B23517) vs. 16α-hydroxyestrone)

A key area of research has been the effect of I3C and its metabolites on estrogen metabolism. Specifically, they have been shown to influence the hydroxylation of estrogens, shifting the balance between different metabolites. oup.com The metabolism of 17β-estradiol can lead to the formation of 2-hydroxyestrone (2-OHE1) and 16α-hydroxyestrone (16α-OHE1). oregonstate.edu While 2-OHE1 is considered a "good" estrogen metabolite with weak estrogenic activity, 16α-OHE1 is more potent and has been linked to the proliferation of estrogen-sensitive cells. oregonstate.eduoup.com

Research indicates that I3C and DIM can induce the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, which are involved in the 2-hydroxylation of estrogens. oregonstate.eduoup.comnih.gov This induction leads to an increased conversion of estrone (B1671321) to 2-OHE1, thereby altering the urinary 2-OHE1:16α-OHE1 ratio in favor of the 2-hydroxy metabolite. oregonstate.eduoup.com Clinical trials have consistently demonstrated that oral supplementation with I3C or DIM increases this ratio in women. oregonstate.edu For instance, one study observed a significant increase in C-2 estrogen excretion and a 45% decrease in urinary 16α-hydroxyestrone levels following I3C treatment. oup.com This shift in estrogen metabolism is considered a potential biomarker for the biological effect of I3C. aacrjournals.org

Table 1: Effect of Indole-3-carbinol on Urinary Estrogen Metabolites

Estrogen MetaboliteChange after I3C TreatmentSignificance
C-2 EstrogensSignificantly IncreasedSupports increased 2-hydroxylation pathway activity. oup.com
16α-hydroxyestroneDecreased (approx. 45%)Suggests a shift away from the 16-hydroxylation pathway. oup.com
Estradiol, Estrone, EstriolLowered ConcentrationsIndicates reduced levels of other active estrogens. oup.com

Phase II Detoxification Enzymes and Antioxidant Response Element (ARE) Activation

Beyond their influence on estrogen metabolism, I3C and its derivatives play a role in modulating the body's detoxification systems, particularly through the activation of Phase II enzymes.

Nuclear Factor E2-Related Factor 2 (Nrf2)-Dependent Pathway Engagement

The nuclear factor E2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and Phase II detoxifying enzymes. oregonstate.edu Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1. oregonstate.edu Upon exposure to certain chemical inducers, Nrf2 is released from Keap1 and moves to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes. oregonstate.edunih.gov

Studies have shown that both I3C and DIM can activate the Nrf2-dependent pathway. oregonstate.edunih.gov DIM, in particular, has been identified as a more potent inducer of ARE-mediated gene expression compared to I3C. nih.govnih.gov This activation leads to the increased expression of several cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione (B108866) S-transferases (GSTs). oregonstate.edunih.gov For example, DIM has been shown to stimulate Nrf2-regulated promoters for NQO1, GST-α1, and the cystine/glutamate (B1630785) transporter x-CT. aacrjournals.org This Nrf2-mediated upregulation of antioxidant enzymes is a key mechanism by which these compounds are thought to exert their protective effects. nih.govaacrjournals.org

Glucuronidation and Sulfation Processes of Indole-3-carbinol Hydrate Metabolites

Once formed, the metabolites of I3C, including DIM, undergo further metabolism through Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate their excretion from the body. mdpi.comnih.gov Recent research has revealed that DIM is subject to robust metabolism in vivo, involving mono- and di-hydroxylation, followed by conjugation with either glucuronic acid or sulfate (B86663). nih.govfrontiersin.org

In human studies, both sulfated and glucuronidated conjugates of hydroxylated DIM metabolites have been identified in plasma and urine. nih.govfrontiersin.org Sulfation appears to be a predominant conjugation pathway for these metabolites. nih.govfrontiersin.org The identification of these conjugated forms underscores the importance of Phase II metabolic pathways in the clearance of I3C derivatives.

Pharmacokinetic and Pharmacodynamic Considerations of this compound and its Metabolites

The biological effects of I3C are intrinsically linked to its absorption, distribution, metabolism, and excretion, as well as that of its various metabolites.

Bioavailability and Systemic Distribution Profiles in Research Models

Pharmacokinetic studies in animal models have provided valuable insights into the fate of I3C after oral administration. In mice, I3C is rapidly absorbed, with peak plasma concentrations reached within 15 minutes. nih.govnih.gov However, it is also rapidly cleared from the plasma, with levels falling below the limit of detection within an hour. nih.govaacrjournals.org

Despite its rapid clearance, I3C is extensively distributed to various tissues, with the highest concentrations found in the liver. nih.govnih.govaacrjournals.org In contrast, its condensation products, such as DIM and LTr1, have lower peak plasma concentrations but persist in the plasma and tissues for a considerably longer duration. nih.govaacrjournals.org For instance, DIM and another metabolite, HI-IM, were still detectable in the liver 24 hours after I3C administration in mice. nih.govaacrjournals.org Interestingly, after oral administration of I3C, the parent compound itself was not detected in the tissues of rats and fish, suggesting that its biological effects may be primarily mediated by its more stable metabolites like DIM. mdpi.comnih.gov However, other studies in mice have shown that I3C is absorbed from the gut and distributed systemically, raising the possibility of some pharmacological activity of the parent compound. aacrjournals.org

The bioavailability of I3C is generally considered low and highly variable. mdpi.com In humans, no detectable I3C was found in the plasma after oral administration, whereas DIM was detected, with peak concentrations appearing about two hours after ingestion. oregonstate.eduoregonstate.edu

Table 2: Pharmacokinetic Parameters of Indole-3-carbinol and its Metabolites in Mice

CompoundPeak Plasma TimePersistence in PlasmaPrimary Tissue Distribution
Indole-3-carbinol (I3C)~15 minutes nih.govnih.gov< 1 hour nih.govaacrjournals.orgLiver (highest concentration) nih.govnih.govaacrjournals.org
3,3'-Diindolylmethane (DIM)~2 hours aacrjournals.org> 6 hours aacrjournals.orgLiver, Kidney, Lung, Heart, Brain aacrjournals.org
Linear Trimer (LTr1)> 6 hours (still increasing) aacrjournals.org> 6 hours aacrjournals.orgLiver, Kidney, Lung, Heart, Brain aacrjournals.org

Biomarker Identification for this compound Precursor Intake

Given the rapid metabolism of I3C, identifying reliable biomarkers for the intake of its precursor, glucobrassicin (B1234704), from cruciferous vegetables is crucial for clinical and epidemiological studies. nih.gov Due to the fact that I3C itself is often undetectable in plasma after consumption, its direct measurement is not a feasible biomarker. oregonstate.eduaacrjournals.org

Consequently, research has focused on its major and more stable metabolite, DIM. nih.govaacrjournals.org Urinary DIM has emerged as a promising biomarker for I3C uptake and, by extension, the consumption of glucobrassicin-rich vegetables. nih.govaacrjournals.org A randomized crossover trial demonstrated that the amount of DIM excreted in the urine correlates with the intake of Brassica vegetables containing varying levels of glucobrassicin. nih.gov Further clinical studies are needed to fully establish the pharmacokinetics of DIM following vegetable consumption and to determine biologically relevant doses in humans. nih.gov The shift in the urinary 2-hydroxyestrone to 16α-hydroxyestrone ratio is also considered a valuable biomarker of I3C's biological effect. aacrjournals.org

Role of Indole 3 Carbinol Hydrate in Disease Biology

Cancer Biology and Chemoprevention Mechanisms

Indole-3-carbinol (B1674136) and its primary acid-catalyzed condensation product, 3,3'-diindolylmethane (B526164) (DIM), have demonstrated the ability to influence multiple molecular targets involved in the development and progression of cancer. Their mechanisms of action include the modulation of biotransformation enzymes responsible for metabolizing carcinogens, induction of cell cycle arrest, and the promotion of apoptosis. Research has shown that these compounds can affect signaling pathways critical for cancer cell survival and proliferation, such as the Akt-NFκB pathway, and can also influence the expression of genes involved in DNA repair, like BRCA1.

Indole-3-carbinol has shown significant potential in the chemoprevention of estrogen-responsive cancers. Its anti-estrogenic activity is a key aspect of its mechanism in these hormone-dependent malignancies. In breast cancer cells, I3C has been found to down-regulate the expression of estrogen receptor-alpha (ERα), a key driver in the majority of breast cancers. mdpi.com This leads to the inhibition of ERα-mediated signaling pathways. nih.gov Studies have shown that I3C can induce a G1 cell cycle arrest in human breast cancer cells, independent of estrogen receptor signaling, by inhibiting the expression of cyclin-dependent kinase-6 (CDK6). In MCF-7 breast cancer cells, I3C has been observed to inhibit cell growth by as much as 90%. researchgate.net

Furthermore, I3C influences estrogen metabolism, promoting the conversion of "strong" estrogens to "weaker" forms, which is believed to reduce the risk of estrogen-enhanced cancers. researchgate.net In prostate cancer, another hormone-sensitive malignancy, I3C has been shown to induce apoptosis and inhibit the growth of cancer cells. The mechanisms involve the induction of G1 cell cycle arrest through the decreased expression of CDK6 and reduced activity of CDK2. frontiersin.org

Cancer Type Cell Line Key Findings Reported Efficacy
Breast CancerMCF-7Induces G1 cell cycle arrest; Downregulates ERα expression. nih.govresearchgate.netUp to 90% growth inhibition. researchgate.net
Breast CancerT47DDownregulates ERα protein and transcript levels. mdpi.comNot specified.
Prostate CancerLNCaPDecreases CDK6 expression and CDK2 activity; Induces p16, p21, and p27. frontiersin.orgNot specified.
Prostate CancerPC-3Induces apoptosis through Akt inactivation.Not specified.

Research has indicated that Indole-3-carbinol can modulate the progression of melanoma. One of the proposed mechanisms involves the inhibition of the E3 ubiquitin ligase NEDD4-1, which is often overexpressed in human melanoma cells. frontiersin.org By targeting this enzyme, I3C may interfere with cellular pathways that contribute to melanoma cell survival and proliferation.

In a study investigating the effects of I3C on human melanoma cells, it was found that I3C could sensitize these cells to apoptosis induced by ultraviolet B (UVB) radiation. The combination of I3C and UVB synergistically reduced the viability of G361 human melanoma cells. nih.gov This enhanced apoptosis was associated with the activation of caspases-8 and -3, cleavage of Bid and poly(ADP-ribose) polymerase, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov A novel derivative of I3C, N-(indol-3-ylmethyl)-3,3′-diindolylmethane (DIM-1), has also been identified as a potential anti-melanoma agent, inhibiting A375 melanoma cells with a low IC50 value. nih.gov

Cell Line Treatment Key Mechanisms of Action Observed Effect
G361 (Human Melanoma)I3C and UVBActivation of caspase-8, -3; Cleavage of Bid and PARP; Downregulation of Bcl-2. nih.govSynergistic reduction in cell viability and induction of apoptosis. nih.gov
A375 (Human Melanoma)DIM-1Not specified.Inhibition of cell proliferation (IC50 of 1.87 μM). nih.gov

The role of Indole-3-carbinol in colon and liver carcinogenesis is complex, with studies showing both inhibitory and, in some contexts, promotional effects. In human colon carcinoma cell lines such as HCT 116, HT29, and LoVo, I3C has been shown to inhibit cell growth, induce G1-phase cell-cycle arrest, and promote apoptosis. nih.gov The induction of p27KIP1 and p21CIP1 mRNA is believed to contribute to this cell-cycle arrest. nih.gov

However, in a long-term rat model of azoxymethane-induced colon carcinogenesis, dietary I3C was found to increase the multiplicity of adenocarcinomas. nih.gov This suggests that the timing and context of I3C administration are critical. In models of liver cancer, I3C has been shown to inhibit aflatoxin-induced carcinogenesis. researchgate.net Conversely, some studies have reported that long-term post-initiation administration of I3C can promote hepatocarcinogenesis in rats. In an infant mouse model, however, long-term dietary I3C significantly inhibited diethylnitrosamine-induced liver tumors.

Cancer Model I3C Effect Key Findings
Human Colon Carcinoma Cells (HCT 116, HT29, LoVo)InhibitionInduced G1-phase cell-cycle arrest and apoptosis. nih.gov
Azoxymethane-Induced Rat Colon CarcinogenesisPromotionIncreased tumor multiplicity of adenocarcinomas. nih.gov
Aflatoxin-Induced Liver Cancer (Rodents)InhibitionPrevents chemically-induced liver cancer. researchgate.net
Diethylnitrosamine-Induced Liver Tumors (Infant Mouse)InhibitionSignificantly reduced liver tumors.

Indole-3-carbinol has demonstrated the ability to suppress the growth of nasopharyngeal carcinoma (NPC) cells both in vitro and in vivo. Studies have shown that I3C can inhibit the proliferation of human nasopharyngeal carcinoma cell lines 5-8F and CNE2 in a dose- and time-dependent manner. The mechanism of action involves the induction of G1 cell cycle arrest, which is associated with the downregulation of cell cycle-related proteins such as CDK4, CDK6, cyclin D1, and pRb.

Furthermore, I3C has been found to induce apoptosis in NPC cells. This is believed to be mediated through the suppression of the PI3K/Akt signaling pathway, a critical pathway for cell survival. In vivo studies using nude mice inoculated with nasopharyngeal carcinoma cells have shown that both protective and therapeutic administration of I3C resulted in smaller tumors compared to control groups. Importantly, I3C appeared to have little effect on normal cells, suggesting a degree of tumor cell specificity.

NPC Cell Line I3C Concentration Effect on Proliferation (at 72h) Mechanism
5-8F300 µM>60% inhibitionDownregulation of CDK4, CDK6, cyclin D1, pRb.
CNE2300 µM>60% inhibitionDownregulation of CDK4, CDK6, cyclin D1, pRb.
CNE2300 µM63.9% inhibitionSuppression of PI3K/Akt pathway.

Experimental studies have provided evidence that maternal dietary intake of Indole-3-carbinol can offer chemoprotection to the fetus against transplacental carcinogenesis. In a study using a mouse model, pregnant mice were administered the polycyclic aromatic hydrocarbon dibenzo[a,l]pyrene (B127179) (DBP), a known carcinogen, on gestation day 17. A portion of these mice were also fed a diet containing I3C from gestation day 9 until weaning.

The offspring of dams that consumed the I3C-supplemented diet exhibited significantly lower mortality rates. More importantly, at 10 months of age, these offspring had a markedly lower multiplicity of lung tumors compared to the offspring of dams that did not receive I3C. This protective effect of I3C was observed to be independent of the aryl hydrocarbon receptor (AHR) genotype of both the mother and the fetus. These findings suggest that maternal dietary supplementation with I3C during pregnancy and lactation may be a viable strategy for mitigating the risk of certain cancers in offspring exposed to carcinogens in utero.

Experimental Model Carcinogen I3C Intervention Outcome in Offspring
Pregnant MiceDibenzo[a,l]pyrene (DBP)2000 p.p.m. in maternal diet from gestation day 9 to weaning.Markedly fewer mortalities (P < 0.0001); Significantly lowered lung tumor multiplicity (P = 0.035).

Indole-3-carbinol and its metabolite DIM have been shown to sensitize cancer cells to the effects of various anticancer agents and radiation. This synergistic effect is attributed to the pleiotropic actions of these indole (B1671886) compounds on multiple signaling pathways that are crucial for cancer cell survival and resistance to therapy. By targeting these pathways, I3C can lower the threshold for apoptosis induction by chemotherapeutic drugs.

The mechanisms underlying this chemosensitization are varied and cell-context dependent. They include the modulation of Akt-NFκB signaling, activation of caspases, and regulation of cyclin-dependent kinase activities. Furthermore, I3C can induce endoplasmic reticulum stress, which can lead to cell cycle arrest and apoptosis. This broad spectrum of activity makes I3C a candidate for use in combination with conventional cancer therapies to improve their efficacy.

Cancer Cell Type Chemotherapeutic Agent Combined Effect Underlying Mechanism
Multiple Cancer Cell LinesVarious Anticancer AgentsSynergistic suppression of cell viability.Modulation of Akt-NFκB signaling, caspase activation, CDK activities.
Human Carcinoma CellsAdenovirus-mediated oncolysisEnhanced oncolysis and cytotoxicity.Synergistic upregulation of apoptosis.

Indole-3-carbinol (I3C), a natural compound derived from the breakdown of glucobrassicin (B1234704) in cruciferous vegetables, has garnered significant attention for its potential therapeutic applications in a variety of diseases. Research has illuminated its role in modulating inflammatory pathways, autoimmune responses, and metabolic processes. This article delves into the specific mechanisms by which I3C influences the biology of inflammatory, autoimmune, metabolic, and neurological disorders.

Systemic Lupus Erythematosus (SLE) Pathogenesis Modulation

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by systemic inflammation. Indole-3-carbinol has been shown to modulate the pathogenesis of SLE through several immunological mechanisms. In lupus-prone mouse models, I3C treatment has been observed to significantly delay disease progression and prolong survival nih.gov.

One of the key mechanisms is the alteration of lymphocyte maturation. I3C induces a transient blockade in B-cell maturation, leading to an increase in immature B-cells and a decrease in mature B-cells. This is accompanied by a significant reduction in certain autoantibodies, which are central to the pathology of SLE nih.gov. Following this, a delay in T-cell maturation occurs, characterized by an increase in naïve T-cells and a decrease in mature and memory T-cells nih.gov. Furthermore, I3C influences the differentiation of T-helper cells. T-cells from I3C-treated mice, when stimulated, predominantly produce Th1 cytokines, whereas T-cells from control animals produce Th2 cytokines, suggesting a shift in the immune response that could be beneficial in the context of SLE nih.gov.

Macrophages, which are key players in the inflammatory processes of SLE, are also targeted by I3C. In monocyte-derived macrophages from SLE patients, I3C-mediated activation of the aryl hydrocarbon receptor (AhR) leads to a downregulation of pro-inflammatory cytokines and an upregulation of anti-inflammatory cytokines nih.gov. This activation is also associated with a shift towards an M2 macrophage phenotype, indicated by the overexpression of M2 markers like CD163 and downregulation of M1 markers like CD86 nih.gov.

Additionally, since SLE is known to be an estrogen-dependent disease, I3C's ability to alter estrogen metabolism is another crucial aspect of its modulatory role. It shifts the metabolic pathway towards the production of less estrogenic metabolites, which may help in reducing the disease activity fueled by more potent estrogenic compounds nih.govcaldic.comdrdahlman.com.

Table 1: Effects of Indole-3-carbinol on Immune Cells in SLE Models
Cell TypeEffect of I3CObserved OutcomeReference
B-CellsTransient blockade in maturationIncreased immature B-cells, decreased mature B-cells, reduced autoantibodies nih.gov
T-CellsDelay in maturation and altered cytokine profileIncreased naïve T-cells, decreased mature/memory T-cells, shift from Th2 to Th1 cytokine production nih.gov
MacrophagesPromotes M2 polarization via AhR activationDownregulation of pro-inflammatory cytokines, upregulation of anti-inflammatory cytokines nih.gov

Inflammatory Bowel Diseases (IBD) and Colitis Amelioration Mechanisms

Indole-3-carbinol has demonstrated significant potential in ameliorating the symptoms of Inflammatory Bowel Diseases (IBD), such as Crohn's disease and ulcerative colitis. Its therapeutic effects are mediated through multiple pathways, primarily involving the aryl hydrocarbon receptor (AhR) and the modulation of gut microbiota.

In mouse models of colitis, treatment with I3C has been shown to reduce disease symptoms, including weight loss and colon shortening nih.govresearchgate.net. A key mechanism underlying this effect is the induction of Interleukin-22 (IL-22) in an AhR-dependent manner nih.govresearchgate.netnih.gov. The beneficial effects of I3C against colitis are prevented when IL-22 is neutralized, highlighting its critical role nih.govresearchgate.netnih.gov.

I3C also influences the composition and metabolic activity of the gut microbiome. It can prevent the overgrowth of pathogenic bacteria while promoting the growth of bacteria that produce butyrate, a short-chain fatty acid with anti-inflammatory properties nih.govresearchgate.netnih.gov. This modulation of the gut microbiota contributes to the establishment of an anti-inflammatory state in the gut nih.gov.

Furthermore, I3C treatment can restore the integrity of the intestinal epithelial barrier, which is often compromised in IBD. This is achieved by inducing the expression of tight-junction proteins nih.govnih.gov. At the cellular level, I3C reduces gut inflammation by decreasing the infiltration of neutrophils and macrophages into the colon nih.govnih.gov. It also helps to rebalance (B12800153) the T-cell populations in the gut, leading to a significant reduction in pro-inflammatory Th17 cells and an increase in anti-inflammatory regulatory T (Treg) cells nih.govnih.gov. The ameliorating effects of I3C on colitis are not observed in mice lacking the AhR, confirming that its therapeutic actions are mediated through AhR activation nih.govnih.gov.

Table 2: Mechanisms of I3C in Colitis Amelioration
MechanismEffect of I3CReference
IL-22 InductionAttenuates colitis in an IL-22-dependent manner nih.govresearchgate.netnih.gov
Gut Microbiota ModulationPrevents dysbiosis and promotes butyrate-producing bacteria nih.govresearchgate.netnih.gov
Epithelial Barrier IntegrityRestores integrity by inducing tight-junction proteins nih.govnih.gov
Immune Cell InfiltrationReduces infiltration of neutrophils and macrophages nih.govnih.gov
T-Cell RegulationReduces Th17 cells and increases Treg cells nih.govnih.gov

Acute Lung Injury and Systemic Inflammation Mitigation

Indole-3-carbinol has shown promise in mitigating acute lung injury (ALI) and systemic inflammation. In a mouse model of lipopolysaccharide (LPS)-induced ALI, I3C treatment was found to suppress the infiltration of immune cells into the lungs and reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in the bronchoalveolar lavage fluid nih.gov.

The anti-inflammatory effects of I3C in the context of acute inflammation are mediated, at least in part, by its ability to block the TRIF-dependent signaling pathway in macrophages. This pathway is a key component of the innate immune response to bacterial components like LPS nih.gov. By attenuating this signaling cascade, I3C can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and IL-1β in macrophages nih.gov.

Recent studies on LPS-induced Acute Respiratory Distress Syndrome (ARDS) have further elucidated the role of I3C. It has been shown to decrease the number of neutrophils expressing CXCR2, a receptor crucial for their recruitment to the lungs nih.gov. I3C also downregulates CCR2+ monocytes in the lungs and lowers the levels of CCL2 (MCP-1), a chemokine that attracts these monocytes nih.gov. The therapeutic effect of I3C in this model is dependent on the aryl hydrocarbon receptor (AhR) on myeloid lineage cells nih.gov.

Chronic Inflammation and Macrophage-Induced Inflammation Suppression

Indole-3-carbinol exerts suppressive effects on chronic inflammation, particularly that which is driven by macrophages. In the context of obesity-associated adipose tissue inflammation, I3C has been shown to reduce the accumulation of macrophages in the adipose tissue of mice on a high-fat diet nih.govnih.gov. In a co-culture system of macrophages and adipocytes, I3C treatment decreased the expression of inducible nitric oxide synthase (iNOS) and the production of nitrite (B80452) and interleukin-6 (IL-6), all of which are key inflammatory mediators nih.govnih.gov.

One of the potential mechanisms for these anti-inflammatory effects is the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation nih.govnih.gov. I3C has been found to enhance the expression of PPAR-γ nih.govnih.gov.

Furthermore, I3C can modulate macrophage polarization, favoring a shift towards an anti-inflammatory M2-like phenotype. In human monocyte-derived macrophages, I3C significantly increased the expression of the M2 marker CD163 while reducing the expression of M1 markers CD16 and CD86 mdpi.com. This was accompanied by an upregulation of the anti-inflammatory cytokines IL-10 and TGF-β mdpi.com. This polarizing effect contributes to the suppression of macrophage-induced inflammation.

Metabolic and Neurological Disorders

Anti-Obesity Actions and Adipocyte Differentiation Regulation

Indole-3-carbinol has demonstrated significant anti-obesity effects in various preclinical models. In mice fed a high-fat diet, I3C treatment has been shown to decrease body weight, fat accumulation, and the size of adipocytes nih.govnih.gov. These effects are associated with improvements in metabolic parameters, including better glucose tolerance and modulated levels of adipokines and lipogenic gene products nih.gov.

The anti-obesity actions of I3C are, in large part, due to its ability to regulate adipocyte differentiation, the process by which pre-adipocytes mature into fat-storing cells. I3C inhibits this process through multiple molecular mechanisms. One key mechanism is the activation of AMP-activated protein kinase α (AMPKα), which in turn inhibits fatty acid synthesis nih.gov. I3C can also induce cell cycle arrest in the early stages of adipocyte differentiation nih.gov.

Another important target of I3C in the context of adipogenesis is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. I3C has been shown to directly bind to and activate SIRT1 nih.govjohnshopkins.eduresearchgate.net. This activation is crucial for its anti-adipogenic effects, as the inhibition of adipocyte differentiation by I3C is not observed in cells where SIRT1 has been knocked down nih.govjohnshopkins.eduresearchgate.net.

Table 3: Molecular Mechanisms of I3C in Adipocyte Differentiation Regulation
Molecular Target/PathwayEffect of I3CReference
AMP-activated protein kinase α (AMPKα)Activation, leading to inhibition of fatty acid synthesis nih.gov
Sirtuin 1 (SIRT1)Direct binding and activation nih.govjohnshopkins.eduresearchgate.net
Adipogenic Transcription Factors (C/EBPα, β, δ; PPARγ)Downregulation of mRNA levels nih.govnih.govnih.gov
Cell CycleInhibits early differentiation through cell cycle arrest nih.gov

Carbohydrate and Lipid Metabolism Regulation

Indole-3-carbinol (I3C) and its primary metabolite, 3,3'-diindolylmethane (DIM), have been shown to influence carbohydrate and lipid metabolism. In studies involving high-fat diet (HFD)-fed mice, both I3C and DIM administration led to modulation of key metabolic parameters. Specifically, DIM was observed to decrease glucose, insulin, and glycated hemoglobin (HbA1c) levels, while increasing hemoglobin and liver glycogen (B147801) content, with effects comparable to the standard drug metformin. nih.gov

The regulatory effects of these compounds extend to the enzymatic level. DIM, in particular, positively regulates carbohydrate metabolic enzymes by enhancing the activity of glucokinase and glucose-6-phosphate dehydrogenase, while suppressing the activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.gov These enzymatic changes suggest a shift towards glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and away from gluconeogenesis.

In the context of lipid metabolism, I3C has demonstrated an ability to inhibit intracellular lipid accumulation in hypertrophied adipocytes. nih.gov This is achieved, in part, by inhibiting interleukin-6 (IL-6) in macrophage and adipocyte co-cultures, which in turn reduces macrophage infiltration and inducible nitric oxide synthase (iNOS) expression, while increasing peroxisome proliferator-activated receptor-gamma (PPAR-γ) expression. nih.gov Furthermore, I3C treatment in HFD-fed mice has been associated with reduced expression of adipogenic transcription factors such as PPARγ2, leptin, and adipocyte protein 2 (ap2) in visceral fat tissue. nih.gov

Research has also indicated that I3C can significantly inhibit triglyceride accumulation in mature adipocytes. researchgate.netnih.gov This effect is associated with an increased expression of the aryl hydrocarbon receptor (AhR) and cytochrome P450 1B1 (CYP1B1) proteins. researchgate.netnih.gov

ParameterEffect of I3C/DIM AdministrationRelevant Enzymes/Factors
Blood Glucose Decreased (notably with DIM) nih.govnih.govGlucokinase (activity induced), Glucose-6-phosphatase (activity suppressed) nih.govnih.gov
Insulin Decreased (notably with DIM) nih.govnih.govFructose-1,6-bisphosphatase (activity suppressed) nih.gov
Glycogen (Liver) Increased (notably with DIM) nih.govGlucose-6-phosphate dehydrogenase (activity induced) nih.govnih.gov
Lipid Accumulation Inhibited in adipocytes nih.govresearchgate.netnih.govPPARγ, Leptin, ap2 (expression reduced) nih.gov
Triglycerides Accumulation inhibited in adipocytes researchgate.netnih.govAhR, CYP1B1 (expression increased) researchgate.netnih.gov

Neuroprotection against Neurological Diseases

Indole-3-carbinol has demonstrated neuroprotective potential in preclinical models of several neurological diseases, including stroke, Parkinson's Disease, and Alzheimer's Disease. Its mechanisms of action are multifaceted, often involving the modulation of inflammatory and oxidative stress pathways.

Stroke: In experimental models of cerebral ischemia-reperfusion, I3C treatment has been shown to provide neuroprotection. annualreviews.org It can improve neurological function and reduce apoptosis by acting as an anti-inflammatory agent through the modulation of microglia. annualreviews.org Studies using a middle cerebral artery occlusion (MCAO) model in rats showed that I3C treatment attenuated behavioral deficits and improved mean cerebral blood flow. reddit.com Furthermore, I3C has been observed to inhibit ADP-induced platelet aggregation, suggesting a potential antithrombotic activity that could be beneficial in ischemic stroke. reddit.com

Parkinson's Disease (PD): I3C has shown promise in animal models of Parkinson's disease. In a rotenone-induced rat model of PD, I3C administration was found to prevent motor dysfunctions, amend the decrease in striatal dopamine, and reduce neurodegeneration. researchgate.netjci.org The neuroprotective effects in this context are attributed, in part, to its anti-inflammatory and anti-apoptotic properties, as well as the activation of the sirtuin 1/AMP-activated protein kinase (SIRT1/AMPK) pathway. researchgate.netjci.org Furthermore, in a lipopolysaccharide (LPS)-induced neuroinflammation model of PD, chronic administration of I3C led to significant improvements in motor function and memory, which was associated with a decrease in inflammatory cytokines like TNF-α and IL-6 and the inhibition of NF-κB. researchgate.net

Alzheimer's Disease (AD): Research indicates that I3C and its metabolite DIM may offer neuroprotection against Alzheimer's disease. They have been shown to mitigate β-amyloid (Aβ)-induced neurotoxicity and inhibit acetylcholinesterase (AChE) activity. oregonstate.edufrontiersin.org In vitro studies using SH-S5Y5 cells demonstrated that both compounds enhanced cell viability when exposed to Aβ and reduced reactive oxygen species. oregonstate.edu Network pharmacology studies have further suggested that I3C and DIM interact with several proteins involved in the pathophysiology of AD. oregonstate.edu

Neurological DiseaseKey Research FindingsPotential Mechanisms of Action
Stroke Improved behavioral scores and cerebral blood flow; Reduced ischemic volume. reddit.comAnti-inflammatory (microglia modulation), Antithrombotic (inhibition of platelet aggregation). annualreviews.orgreddit.com
Parkinson's Disease Ameliorated motor and cognitive impairments; Decreased inflammatory cytokines (TNF-α, IL-6). researchgate.netAnti-inflammatory (NF-κB inhibition), Antioxidant, Activation of SIRT1/AMPK pathway. researchgate.netresearchgate.netjci.org
Alzheimer's Disease Mitigated β-amyloid-induced neurotoxicity; Inhibited acetylcholinesterase (AChE) activity. oregonstate.edufrontiersin.orgInhibition of Aβ aggregation, Reduction of reactive oxygen species. oregonstate.edu

Mitigation of Drug- and Chemical-Induced Neurotoxicity

Indole-3-carbinol has been investigated for its capacity to counteract the neurotoxic effects of various drugs and chemicals. Its protective mechanisms are often linked to its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govnih.gov

Studies have shown that I3C can mitigate neurotoxicity induced by the antihypertensive agent clonidine (B47849). Long-term use of clonidine can lead to neurotoxicity through inflammation, oxidative stress, and apoptosis. nih.gov Pre-treatment with I3C in animal models has been found to significantly attenuate clonidine-induced oxidative stress, inflammation, and apoptosis, while also increasing levels of the monoamines noradrenaline and serotonin. mdpi.com

In the context of chemical-induced neurotoxicity, I3C has demonstrated protective effects against substances like thioacetamide (B46855) and rotenone. nih.govnih.gov It has been reported to protect the brain from thioacetamide-induced acute hepatic encephalopathy by mitigating hyperammonemia, inflammation, oxidative stress, and apoptosis. nih.gov Nanoparticles loaded with I3C have been shown to inhibit neuronal damage caused by glutamate (B1630785) and rotenone, highlighting its potential to counteract excitotoxicity and mitochondrial dysfunction. nih.govnih.gov Specifically, I3C-loaded nanoparticles were found to decrease levels of reactive oxygen species (ROS) and apoptosis-related enzymes in neuronal cells damaged by glutamate excitotoxicity. nih.gov

Neurotoxic AgentProtective Effects of I3CUnderlying Mechanisms
Clonidine Attenuated behavioral changes; Reduced oxidative stress and inflammation. mdpi.comAntioxidant, Anti-inflammatory, Anti-apoptotic, Elevation of monoamine levels. mdpi.com
Thioacetamide Mitigated hyperammonemia, inflammation, and oxidative stress. nih.govAnti-inflammatory, Antioxidant, Anti-apoptotic. nih.gov
Glutamate Inhibited neuronal damage and reduced apoptosis. nih.govnih.govnih.govReduction of reactive oxygen species (ROS), Scavenging and subsequent apoptosis blockage. nih.gov
Rotenone Inhibited neuronal damage. nih.govnih.govNot specified in detail, but likely related to antioxidant and anti-inflammatory properties.

Antimicrobial and Antiviral Activities

General Antimicrobial Mechanisms

Indole-3-carbinol exhibits a broad spectrum of antimicrobial activities against various human pathogenic microorganisms, including clinically isolated antibiotic-resistant bacterial strains. nih.gov One of the proposed mechanisms for its antifungal action involves the disruption of the plasma membrane. nih.gov Studies on Candida albicans have shown that I3C can alter membrane dynamics, suggesting that it exerts its antifungal effect by compromising the structural integrity of the cell membrane. nih.gov Furthermore, flow cytometric analysis revealed that I3C can arrest the cell cycle of C. albicans at the G2/M phase. nih.gov In addition to its effects on fungal pathogens, I3C has shown antibacterial activity against E. coli, where it leads to an accumulation of reactive oxygen species and DNA damage, ultimately resulting in an apoptosis-like death of the bacterial cells. researchgate.net

Antiviral Effects

I3C has demonstrated notable antiviral properties, particularly against coronaviruses. Research has shown that I3C can inhibit the replication of SARS-CoV-2, including the Omicron variant, in vitro in both VeroE6 cell lines and human Lung Organoids. nih.gov A key mechanism identified is the prevention of coronavirus cell egression. researchgate.net I3C achieves this by significantly reducing the transcription of genes belonging to the HECT-E3 ligase family, namely NEDD4 and WWP1. researchgate.net These ligases are involved in promoting the ubiquitination of the virus matrix protein, a step that facilitates viral egression. By inhibiting this process, I3C effectively hinders the production and release of new viral particles. researchgate.net

Clostridium difficile Infection Modulation

In the context of Clostridium difficile infection (CDI), dietary supplementation with I3C has been shown to ameliorate disease severity and improve survival in murine models. nih.govnih.gov The protective effect of I3C in CDI appears to be mediated primarily through the modulation of the host's immune response rather than direct inhibition of C. difficile proliferation. nih.gov

I3C acts as a precursor to ligands for the aryl hydrocarbon receptor (AhR), which plays a role in mucosal immunity. nih.gov Supplementation with I3C leads to an increase in regulatory T cells (Tregs), group 3 innate lymphoid cells (ILC3s), and γδ T cells in the gut. nih.govnih.gov This shift in the immune cell population is thought to limit the host-derived pathological immune response to the infection. nih.gov These findings suggest that I3C may exert its beneficial effects in CDI through both AhR-dependent and independent mechanisms. nih.gov

ActivityTarget Organism/VirusKey Mechanism(s)
Antifungal Candida albicansDisruption of plasma membrane structure; Cell cycle arrest at G2/M phase. nih.gov
Antibacterial Escherichia coliAccumulation of reactive oxygen species (ROS); DNA damage. researchgate.net
Antiviral Coronaviruses (including SARS-CoV-2)Inhibition of viral egression by reducing transcription of NEDD4 and WWP1 genes. researchgate.net
Infection Modulation Clostridium difficileModulation of host immune response; Increase in gut Tregs, ILC3s, and γδ T cells. nih.govnih.gov

Radioprotective Mechanisms in Tissue Damage Mitigation

Indole-3-carbinol (I3C) and its principal acid-catalyzed condensation product, 3,3'-diindolylmethane (DIM), exhibit significant radioprotective properties, mitigating the deleterious effects of ionizing radiation on healthy tissues. The mechanisms underlying this protection are multifaceted, involving the modulation of cellular pathways that counter radiation-induced damage. These pathways include the enhancement of antioxidant defenses, regulation of DNA repair processes, and modulation of apoptosis and inflammation.

Ionizing radiation inflicts damage on biological tissues through two primary mechanisms: a direct effect, where radiation directly damages critical cellular macromolecules like DNA, and an indirect effect, which involves the radiolysis of water molecules to produce highly reactive free radicals, such as reactive oxygen species (ROS). frontiersin.org These free radicals can cause widespread oxidative damage to lipids, proteins, and DNA, leading to cellular dysfunction and death. frontiersin.orgmdpi.com

The protective action of I3C and its derivatives stems from their ability to interfere with these damage pathways. Research indicates that these compounds offer protection through their antioxidant, anti-inflammatory, antiapoptotic, and immunomodulatory properties. researchgate.net

Antioxidant Activity and Free Radical Scavenging

A primary mechanism of I3C's radioprotective effect is its capacity to bolster the cell's antioxidant systems and directly scavenge free radicals. In vitro studies have demonstrated that I3C can limit cellular damage caused by free radicals, thereby increasing cell survival. nih.gov This is corroborated by in vivo studies where I3C administration inhibited lipid peroxidation. nih.gov

The antioxidant effects of I3C and DIM are partly mediated through the activation of the Nuclear factor E2-related factor 2 (Nrf2)-dependent pathway. oregonstate.edu Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxifying enzymes. oregonstate.edu Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of chemical inducers like I3C or oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of target genes. This leads to the increased expression of protective enzymes such as glutathione (B108866) S-transferase and oxidoreductases, which help neutralize ROS and protect cells from radiation-induced oxidative stress. oregonstate.edunih.gov

Another tryptophan metabolite, Indole-3-carboxaldehyde (I3A), has also been shown to protect against radiation-induced hematopoietic injury by suppressing the production of intracellular ROS. nih.gov

Modulation of DNA Repair and Apoptosis

Ionizing radiation causes significant DNA damage, including single and double-strand breaks, which can trigger cell cycle arrest and apoptosis if not properly repaired. mednexus.org I3C and its derivatives play a role in modulating these processes to protect normal tissues. Studies have shown that I3C can trigger DNA repair mechanisms. nih.gov It influences the expression of crucial genes involved in DNA damage repair, such as BRCA1, BRCA2, and RAD51. nih.gov

Furthermore, I3C can modulate apoptotic pathways to favor cell survival in healthy tissues exposed to radiation. While I3C can induce apoptosis in cancer cells, it appears to have a protective, anti-apoptotic effect on normal cells. researchgate.netmskcc.org For instance, in a model of radiation-induced gastrointestinal injury, a related compound alleviated damage by inhibiting mucosal inflammation and epithelial cell apoptosis. nih.gov I3A was found to inhibit apoptosis in irradiated hematopoietic stem and progenitor cells. nih.gov The modulation of pro- and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, is a key aspect of this protective mechanism. mskcc.org

Anti-inflammatory Effects

Radiation exposure leads to a significant inflammatory response in tissues, characterized by the production of pro-inflammatory cytokines, which contributes to tissue damage. mdpi.com I3C has demonstrated anti-inflammatory effects by interfering with key signaling pathways, such as the nuclear factor (NF)κB signal transduction pathway. researchgate.net By inhibiting NFκB activation, I3C can reduce the expression of inflammatory mediators, thereby mitigating radiation-induced inflammation and subsequent tissue injury. researchgate.net

The table below summarizes key research findings on the radioprotective mechanisms of Indole-3-carbinol and its related compounds.

CompoundModel SystemObserved Radioprotective EffectMolecular Mechanism
Indole-3-carbinol (I3C) In vitro cell survival studiesIncreased cell survival after exposure to free radicals. nih.govScavenging of free radicals, inhibition of lipid peroxidation. nih.gov
3,3'-diindolylmethane (DIM) Mouse model with whole-abdominal irradiation (WAI)Reduced lethality and weight loss; promoted small intestinal repair. nih.govEnhanced recovery of Lgr5+ intestinal stem cells and their progeny. nih.gov
Indole-3-carbinol (I3C) / 3,3'-diindolylmethane (DIM) Cellular modelsInduction of antioxidant and detoxifying enzymes. oregonstate.eduActivation of the Nrf2-dependent pathway. oregonstate.edu
Indole-3-carboxaldehyde (I3A) Mouse model of ionizing radiationAmeliorated hematopoietic injury; enhanced functional hematopoietic stem and progenitor cell (HSPC) regeneration. nih.govSuppression of intracellular ROS; inhibition of apoptosis in HSPCs. nih.gov
Indole-3-carbinol (I3C) Cellular modelsInfluences DNA damage repair processes. nih.govModulates expression of DNA repair proteins (e.g., RAD51, BRCA1). nih.gov
Indole-3-carbinol (I3C) In vitro modelsExerts anti-inflammatory effects. researchgate.netInterference with NFκB signal transduction. researchgate.net

These findings collectively highlight that Indole-3-carbinol hydrate (B1144303) and its derivatives protect normal tissues from radiation damage through a coordinated series of actions that reduce oxidative stress, enhance DNA repair, and control inflammation and apoptosis.

Advanced Research Methodologies and Experimental Models in Indole 3 Carbinol Hydrate Studies

In Vitro Experimental Models

In vitro models provide a controlled environment to investigate the direct effects of Indole-3-carbinol (B1674136) on specific cell types, allowing for detailed mechanistic studies at the molecular level.

Cancer Cell Line Investigations (e.g., MCF-7, PC-3, HCT116)

Cultured cancer cell lines are fundamental tools in I3C research, offering reproducible and high-throughput systems to study its anti-cancer properties.

MCF-7 (Human Breast Cancer): This estrogen receptor (ER)-positive cell line is widely used to study I3C's effects on hormone-dependent breast cancer. Research has shown that I3C can induce a G1 cell cycle arrest in MCF-7 cells, thereby inhibiting their proliferation. nih.govsemanticscholar.org Mechanistic studies reveal that I3C's activity in these cells involves the downregulation of cyclin-dependent kinase 6 (CDK6) expression. nih.goviiarjournals.org Furthermore, I3C has been shown to cooperate with the antiestrogen (B12405530) drug tamoxifen (B1202) to more effectively inhibit the growth of MCF-7 cells. nih.govaacrjournals.org This synergistic effect is demonstrated by a more pronounced decrease in DNA synthesis and a reduction in cyclin-dependent kinase (CDK) 2 activity. nih.govaacrjournals.org

PC-3 (Human Prostate Cancer): As an androgen-independent prostate cancer cell line, PC-3 is a valuable model for studying advanced prostate cancer. Investigations have demonstrated that I3C inhibits the proliferation of PC-3 cells in a dose-dependent manner. nih.govresearchgate.net Studies have focused on its ability to inhibit telomerase, an enzyme crucial for cancer cell immortality. iiarjournals.org Research indicates that I3C significantly reduces telomerase activity and the expression of its catalytic subunit, hTERT, in PC-3 cells. iiarjournals.org

HCT116 (Human Colon Cancer): This cell line is frequently used in colorectal cancer research. Studies show that I3C treatment leads to a dose-dependent inhibition of HCT116 cell growth. oup.comoup.com The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Research has identified that I3C's cytotoxic and pro-apoptotic effects in colon cancer cells are at least partially dependent on the activation of the aryl hydrocarbon receptor (AHR) pathway. nih.govnih.gov

Cell LineCancer TypeKey Research Findings with Indole-3-carbinol
MCF-7Breast (ER-positive)Induces G1 cell cycle arrest; Downregulates CDK6; Cooperates with tamoxifen to inhibit growth and CDK2 activity. nih.goviiarjournals.orgaacrjournals.org
PC-3Prostate (Androgen-independent)Inhibits cell proliferation in a dose-dependent manner; Reduces telomerase activity and hTERT expression. iiarjournals.orgnih.gov
HCT116ColonInhibits cell growth; Induces apoptosis and cell cycle arrest; Effects are partially dependent on the Aryl Hydrocarbon Receptor (AHR). oup.comnih.gov

Immune Cell Culture Systems (e.g., Raw264.7, THP-1 Macrophages)

To understand the immunomodulatory effects of I3C, researchers utilize established immune cell lines, particularly macrophages, which play a critical role in inflammation.

Raw264.7 (Murine Macrophages): This cell line is a standard model for studying inflammation. In studies using lipopolysaccharide (LPS) to induce an inflammatory response, I3C has been shown to attenuate the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). caldic.comnih.gov The mechanism involves the suppression of the TRIF-dependent signaling pathway, a key component of the innate immune response. caldic.comnih.gov

THP-1 (Human Monocytic Cells): THP-1 cells can be differentiated into macrophage-like cells and are used as a human-relevant model. Research demonstrates that I3C can modulate macrophage polarization, favoring a shift towards an anti-inflammatory M2-like phenotype. mdpi.comconsensus.app This is characterized by an increase in the M2 marker CD163 and a decrease in M1 markers. mdpi.com Furthermore, I3C treatment in LPS-stimulated THP-1 cells leads to reduced production of pro-inflammatory cytokines and mediators. caldic.comnih.gov

Cell LineCell TypeKey Research Findings with Indole-3-carbinol
Raw264.7Murine MacrophageAttenuates LPS-induced production of nitric oxide (NO) and IL-6; Suppresses TRIF-dependent signaling. caldic.comnih.gov
THP-1Human Macrophage-likePromotes anti-inflammatory M2-like polarization; Reduces production of pro-inflammatory mediators. caldic.commdpi.com

3D Organoid and Spheroid Models for Complex Tissue Mimicry

While specific published studies extensively detailing the use of Indole-3-carbinol hydrate (B1144303) in 3D organoid and spheroid models are still emerging, these advanced platforms represent the next frontier in in vitro research. Unlike traditional 2D cell cultures, which grow as a flat monolayer, 3D models more accurately replicate the complex architecture, cell-cell interactions, and microenvironment of living tissues. oxfordglobal.com

Spheroids are three-dimensional cellular aggregates formed from one or more cell types, often cultured in non-adherent plates. oxfordglobal.com They are valuable for assessing drug penetration and efficacy in a tumor-like structure.

Organoids are more complex, self-organizing 3D structures grown from stem cells (pluripotent or adult stem cells) that differentiate to form organ-specific cell types with a structure reminiscent of the native organ. rndsystems.comdrugdiscoverynews.com

These models offer the potential to study the effects of I3C in a more physiologically relevant context, examining its impact on tissue development, disease progression, and therapeutic response in miniature, lab-grown tissues that mimic human organs. nih.gov

In Vivo Animal Models

Chemically-Induced Carcinogenesis Models (e.g., Aflatoxin B1, DMBA, Diethylnitrosamine)

These models use chemical carcinogens to induce tumor formation in specific organs, allowing researchers to study the potential of I3C to either prevent or modify the carcinogenic process.

Aflatoxin B1 (AFB1): This potent mycotoxin is a known liver carcinogen. In animal models, particularly rainbow trout, the timing of I3C administration is critical. When given before and during AFB1 exposure, I3C can inhibit the formation of hepatocellular carcinomas. nih.gov Conversely, when administered after cancer initiation by AFB1, I3C has been shown to act as a tumor promoter, enhancing liver cancer development. nih.govaacrjournals.orgscispace.com

7,12-Dimethylbenz[a]anthracene (DMBA): DMBA is a polycyclic aromatic hydrocarbon used to induce mammary tumors in rats, providing a model for hormone-responsive breast cancer. Studies have shown that dietary I3C is effective in the chemoprevention of DMBA-induced breast cancer. frontiersin.orgnih.gov

Diethylnitrosamine (DEN): DEN is a compound used to induce liver cancer in rodents. Research in mouse and rat models has demonstrated that long-term dietary administration of I3C can significantly inhibit DEN-initiated hepatocarcinogenesis. oup.comnih.govfrontiersin.org However, some studies also suggest that under different experimental conditions, such as after significant liver injury, I3C might have tumor-promoting effects. researchgate.net

Xenograft Mouse Models for Tumor Growth Inhibition Studies

Xenograft models involve the implantation of human cancer cells into immunodeficient mice, allowing the direct observation of a compound's effect on human tumor growth in a living system. frontiersin.orgfrontiersin.org

Methodology: Typically, human cancer cells (such as PC-3 or MCF-7) are injected subcutaneously or into the relevant organ (e.g., mammary fat pad) of mice that lack a functional immune system (e.g., nude or SCID mice). frontiersin.orgmdpi.com This prevents the rejection of the human cells. The mice are then treated with I3C, and tumor growth is monitored over time.

Research Findings: Studies using this model have shown that I3C administration can significantly inhibit the growth of prostate and breast cancer xenografts. mdpi.comnih.gov For instance, in a xenograft model of canine inflammatory mammary cancer, I3C treatment was found to decrease tumor cell proliferation and increase apoptosis. nih.govresearchgate.net Similarly, in a breast cancer xenograft model using MCF-7 cells, a combination of I3C and luteolin (B72000) synergistically suppressed tumor growth. mdpi.com

Model TypeCarcinogen/Cell LineAnimalKey Research Findings with Indole-3-carbinol
Chemically-InducedAflatoxin B1 (AFB1)Rainbow Trout, RatInhibits hepatocarcinogenesis when given pre-initiation; Promotes when given post-initiation. nih.govaacrjournals.org
Chemically-InducedDMBARatEffective in chemoprevention of mammary tumors. frontiersin.orgnih.gov
Chemically-InducedDiethylnitrosamine (DEN)Mouse, RatInhibits hepatocarcinogenesis in infant mouse models. nih.govfrontiersin.org
XenograftMCF-7, PC-3, Canine Mammary Cancer CellsImmunodeficient MiceInhibits tumor growth, decreases proliferation, and increases apoptosis. mdpi.comnih.govnih.gov

Genetically Engineered Mouse Models (e.g., Lupus-Prone Mice, AhR-Deficient Mice)

Genetically engineered mouse models are fundamental tools for dissecting the mechanisms of action of Indole-3-carbinol (I3C) in complex diseases. These models allow researchers to investigate the compound's efficacy and molecular targets in a controlled, in vivo setting that mimics human pathological conditions.

Lupus-Prone Mice: Studies utilizing lupus-prone mouse strains, such as the (NZB x NZW) F1 hybrid, have been instrumental in evaluating the therapeutic potential of I3C in systemic lupus erythematosus (SLE). Research has shown that I3C significantly delays disease progression and prolongs survival in these mice caldic.com. Mechanistic investigations revealed that I3C induces a temporary blockade in B-cell maturation, leading to a decrease in mature B cells and a significant reduction in certain autoantibodies caldic.com. Following this, a delay in T-cell maturation was observed, characterized by an increase in naïve T cells and a decrease in mature and memory T cells caldic.com. Furthermore, T cells from I3C-treated mice exhibited a shift from a Th2 to a Th1 cytokine production profile when stimulated in vitro caldic.com. These findings highlight a dual mechanism by which I3C ameliorates SLE-like disease in these genetically susceptible mice. The non-obese diabetic (NOD) mouse model has also been used to study I3C's effects in the context of autoimmunity nih.govnih.govoup.com.

AhR-Deficient Mice: The Aryl Hydrocarbon Receptor (AhR) has been identified as a crucial molecular target for I3C and its metabolites. To confirm the role of this receptor, studies frequently employ AhR-deficient (AhR-/-) mice. Research on dendritic cells (DCs) from AhR-deficient mice demonstrated that the immunomodulatory effects of I3C, such as the suppression of pro-inflammatory mediators and the induction of regulatory genes, were dependent on the AhR nih.gov. In models of autoimmune neuroinflammation, the ability of I3C to promote the generation of regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells was found to be AhR-dependent researchgate.net. Similarly, in studies of intestinal inflammation, the ameliorative effects of I3C on dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis were not observed in AhR-/- mice, confirming the necessity of AhR signaling for its protective actions in the gut nih.govnih.gov. The use of mice with cell-specific AhR deletion, such as in myeloid lineage cells (LyZcreAhRfl/fl), has further refined this understanding, showing that AhR expression in these cells is critical for I3C-mediated attenuation of acute respiratory distress syndrome (ARDS) nih.gov.

Table 1: Key Findings in Genetically Engineered Mouse Models
Mouse ModelConditionKey Findings with Indole-3-carbinol (I3C) TreatmentReference
(NZB x NZW) F1Systemic Lupus Erythematosus (SLE)Prolonged survival; delayed disease progression; blockade in B-cell and T-cell maturation; shift from Th2 to Th1 cytokine profile. caldic.com
AhR-Deficient (AhR-/-)Immune Regulation (Dendritic Cells)Demonstrated that I3C's suppression of pro-inflammatory mediators and induction of immunoregulatory genes are AhR-dependent. nih.gov
AhR-Deficient (AhR-/-)Experimental Autoimmune Encephalomyelitis (EAE)Confirmed that the promotion of Tregs and suppression of Th17 cells by I3C are mediated through AhR. researchgate.net
AhR-Deficient (AhR-/-)DSS-Induced ColitisShowed that the protective, anti-inflammatory effects of I3C in the colon require AhR signaling. nih.gov
LyZcreAhRfl/fl (Myeloid-specific AhR knockout)LPS-Induced Acute Respiratory Distress Syndrome (ARDS)Revealed that AhR expression in myeloid cells is essential for I3C's ability to reduce lung inflammation. nih.gov

Models for Inflammatory and Metabolic Conditions (e.g., LPS-induced acute lung injury, DSS-induced colitis, high-fat diet)

Experimental models that induce specific inflammatory or metabolic pathologies are critical for evaluating the pharmacological effects of Indole-3-carbinol (I3C).

LPS-induced acute lung injury: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is widely used to induce acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) in mice, characterized by significant pulmonary inflammation and edema creative-bioarray.com. In this model, I3C has been shown to exert potent anti-inflammatory effects caldic.comnih.gov. Administration of I3C suppressed the infiltration of immune cells into the lung and reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in the bronchoalveolar lavage fluid (BALF) caldic.comnih.gov. Mechanistically, I3C was found to attenuate the TRIF-dependent signaling pathway in macrophages, a key pathway in the LPS response caldic.comnih.gov. More recent studies using this model have shown that I3C's therapeutic effect is mediated through the Aryl Hydrocarbon Receptor (AhR) and involves the regulation of immune cell trafficking. Specifically, I3C treatment decreased the recruitment of CXCR2+ neutrophils to the lungs by downregulating CCR2+ monocytes nih.gov.

DSS-induced colitis: Dextran sodium sulfate (DSS) administered in drinking water induces a robust and reproducible chemical colitis in mice that shares many features with human inflammatory bowel disease (IBD). Studies using the DSS-induced colitis model have demonstrated that I3C significantly ameliorates clinical symptoms and reduces histopathological damage in the colon nih.govnih.gov. Treatment with I3C was shown to restore epithelial barrier integrity and decrease gut inflammation by reducing the infiltration of neutrophils and macrophages nih.gov. The therapeutic effect is linked to a modulation of the T-cell response, with a significant reduction in pro-inflammatory Th17 cells and an increase in regulatory T cells (Tregs) in the gut mucosa nih.govnih.gov. These protective effects are dependent on the activation of the AhR nih.govnih.gov. Another study using a TNBS-induced colitis model found I3C protected mice from colitis, which was associated with a decrease in Th17 cells and an increase in Tregs jci.org.

High-fat diet: High-fat diet (HFD) models in mice are extensively used to study obesity and associated metabolic disorders. Research has shown that I3C supplementation can prevent HFD-induced obesity researchgate.netnih.gov. Mice fed an HFD supplemented with I3C exhibited significantly lower body weight gain, reduced visceral fat, and improved plasma lipid profiles compared to mice on an HFD alone researchgate.netnih.gov. The anti-obesity effects of I3C are multifactorial, involving the modulation of multiple genes in visceral adipose tissue. I3C was found to decrease the expression of key genes involved in adipogenesis (e.g., PPARγ2) while increasing the expression of genes related to thermogenesis (e.g., UCP1) nih.gov. Furthermore, I3C significantly ameliorated HFD-induced inflammation in adipose tissue by downregulating the expression of inflammatory cytokines like TNF-α and IL-6 researchgate.netnih.gov.

Advanced Analytical and Omics Approaches

Gene Expression Profiling (e.g., Microarray, RNA Sequencing, RT-PCR)

Gene expression profiling techniques are essential for elucidating the molecular mechanisms underlying the biological effects of Indole-3-carbinol (I3C). These methods provide a global view of how I3C alters cellular transcription.

RNA Sequencing (RNA-Seq): This high-throughput sequencing method offers a comprehensive and unbiased quantification of the transcriptome. In a study on macrophages from patients with systemic lupus erythematosus (SLE), RNA-Seq was used to investigate the effect of I3C on the transcriptional profile of genes involved in wound healing nih.gov. The analysis revealed that I3C treatment modulated the expression of numerous genes across all stages of wound healing, including those involved in coagulation (e.g., C1S, SERPING1), M2 macrophage reprogramming (CEACAM1), extracellular matrix organization (FN1, THBS1), and cell proliferation (STAT1) nih.gov. Another study used single-cell RNA-Seq (scRNASeq) in a mouse model of acute respiratory distress syndrome to show that I3C reduced the expression of neutrophil-recruiting chemokines CXCL2 and CXCL3 in macrophage/monocyte clusters nih.gov.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Often used to validate findings from microarray or RNA-Seq, quantitative RT-PCR (qRT-PCR) provides precise measurement of the expression of specific genes. In studies of high-fat diet-induced obesity, RT-PCR was used to demonstrate that I3C supplementation significantly decreased the mRNA levels of the adipogenic transcription factor PPARγ2 and its target genes (leptin, aP2) in visceral adipose tissue nih.gov. Conversely, I3C normalized the HFD-induced downregulation of genes crucial for thermogenesis, including UCP1, UCP3, SIRT1, and PGC-1α nih.gov. RT-PCR also confirmed that I3C ameliorated HFD-induced inflammation by reducing the expression of TNF-α, IFN-β, and IL-6 nih.gov. In pancreatic cancer cells, real-time PCR was used to show that I3C could decrease the expression of histone deacetylases (HDACs) 1, 3, and 7 aacrjournals.org.

Table 2: Modulation of Gene Expression by Indole-3-carbinol (I3C)
Research AreaModel SystemKey Genes Modulated by I3CEffect of I3CAnalytical MethodReference
Wound HealingMacrophages from SLE PatientsFN1, MMP15, CDKN1A, C1S, SERPING1UpregulationRNA-Seq, qRT-PCR nih.gov
Adipogenesis & MetabolismHigh-Fat Diet Mouse Adipose TissuePPARγ2, LeptinDownregulationRT-PCR nih.gov
ThermogenesisHigh-Fat Diet Mouse Adipose TissueUCP1, UCP3, SIRT1UpregulationRT-PCR nih.gov
InflammationHigh-Fat Diet Mouse Adipose TissueTNF-α, IL-6, IFN-βDownregulationRT-PCR nih.gov
InflammationLPS-Induced ARDS Mouse LungCXCL2, CXCL3DownregulationscRNA-Seq nih.gov
Epigenetic RegulationPancreatic Cancer CellsHDAC1, HDAC3, HDAC7DownregulationReal-Time PCR aacrjournals.org

Proteomic Analysis of Target Proteins and Signaling Cascades

While large-scale proteomic screens on I3C are not extensively detailed in the available literature, numerous studies have investigated its impact on specific target proteins and signaling cascades using methods like Western blotting. These analyses have been crucial in defining the molecular pathways modulated by I3C.

In macrophages stimulated with LPS, I3C was found to inhibit the TRIF-dependent signaling pathway, a critical branch of the Toll-like receptor 4 (TLR4) signaling cascade caldic.comnih.gov. This inhibition prevents the downstream activation of inflammatory responses. I3C and its primary metabolite, 3,3'-diindolylmethane (B526164) (DIM), have also been shown to inhibit the activity of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes metagenicsinstitute.com.

In the context of cancer cell biology, I3C and DIM have been found to induce the expression of the pro-apoptotic protein NAG-1 (Nonsteroidal anti-inflammatory drug-activated gene-1) elsevierpure.com. This induction occurs in a p53-independent manner and is preceded by the activation of transcription factor 3 (ATF3), suggesting a role for the ATF3/NAG-1 axis in the anti-tumorigenic effects of these compounds elsevierpure.com. Furthermore, analysis of epigenetic regulatory proteins has shown that DIM, more so than I3C, can decrease the expression of HDAC2 protein in prostate cancer cells, which correlates with increased expression of the cell cycle inhibitor p21 nih.gov.

Epigenetic Modifications Analysis (e.g., DNA Methyltransferase Inhibition, Histone Deacetylase Inhibition)

The anticancer effects of Indole-3-carbinol (I3C) and its derivatives are partly attributed to their ability to modulate epigenetic machinery.

DNA Methyltransferase (DNMT) Inhibition: Epigenetic regulation through DNA methylation is a critical process in gene expression, and its dysregulation is a hallmark of cancer. I3C has been identified as a potential regulator of DNMTs. Studies have shown that I3C can decrease the expression of DNMT1 and DNMT3b in pancreatic cancer cells, suggesting that it may exert some of its anti-cancer effects by altering DNA methylation patterns researchgate.net.

Histone Deacetylase (HDAC) Inhibition: Histone acetylation is another key epigenetic mark associated with active gene transcription. Histone deacetylases (HDACs) remove acetyl groups, leading to chromatin compaction and gene silencing. The inhibition of HDACs is a recognized strategy in cancer therapy. Research comparing I3C and its major in vivo condensation product, 3,3'-diindolylmethane (DIM), found that DIM is a more potent inhibitor of HDAC activity in prostate cancer cells nih.gov. While I3C showed only modest effects, DIM significantly inhibited HDAC activity, which was associated with a decrease in HDAC2 protein expression and an increase in the expression of the cell cycle inhibitor p21 nih.gov. In pancreatic cancer cells, I3C treatment was shown to significantly decrease the expression of HDAC3, as well as HDAC1 and HDAC7 in specific cell lines, indicating that I3C itself can influence HDAC expression aacrjournals.org.

Metabolomic Profiling of Indole-3-carbinol Hydrate and its Metabolites

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a functional readout of the physiological state of an organism. Untargeted metabolomic approaches have been applied to understand the systemic effects of I3C.

In a study using a prostate tumorigenesis mouse model (Pten knockout), untargeted metabolomics based on liquid chromatography-mass spectrometry (LC-MS) was performed to investigate the metabolic reprogramming induced by I3C in prostate tissue nih.gov. The analysis revealed that I3C significantly impacted several key metabolic pathways. I3C was found to reverse the Pten-knockout-induced perturbation of pyrimidine (B1678525) metabolism by substantially downregulating N-carbamoyl-aspartate levels nih.gov. Other significantly modulated pathways included arginine and proline metabolism, porphyrin metabolism, and the citrate (B86180) cycle (TCA cycle) nih.gov. Specifically, I3C lowered the levels of the citrate cycle metabolites citrate and aconitate in the prostate of tumor-bearing mice nih.gov.

Another study integrated microbiome and metabolomic analyses to explore the anti-atherosclerotic effects of I3C in high-choline-fed mice nih.gov. The results showed that I3C treatment modified the profile of gut microbial metabolites. Associative analysis identified 1-methyladenosine (B49728) as a potential key metabolite involved in the protective effect of I3C against atherosclerosis nih.gov. These studies highlight the power of metabolomics to uncover novel mechanisms of action for I3C, linking its effects to profound changes in cellular and microbial metabolism.

Stable Isotope Tracer Studies for Mechanistic Elucidation

Stable isotope tracing represents a powerful methodology for delineating the metabolic fate and intricate mechanisms of action of bioactive compounds like Indole-3-carbinol (I3C). kuleuven.beisotope.com This advanced technique involves the use of I3C molecules in which one or more atoms (typically carbon or hydrogen) are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H/deuterium). When introduced into a biological system, such as cell cultures, animal models, or human subjects, these labeled molecules can be tracked as they undergo metabolic transformations. kuleuven.be

The primary advantage of stable isotopes over traditional radioisotopes, which have also been used to study I3C's fate, is their safety, as they are non-radioactive. nih.gov Using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can distinguish the labeled metabolites from their unlabeled, endogenous counterparts. This allows for the precise mapping of metabolic pathways, the quantification of metabolite flux, and the identification of previously unknown metabolic products. kuleuven.beimmune-system-research.com

In the context of I3C research, stable isotope tracing can elucidate several key mechanistic aspects:

Conversion and Condensation: It can quantitatively track the conversion of I3C into its primary acid condensation products, such as 3,3'-diindolylmethane (DIM) and indolocarbazole (ICZ), within the acidic environment of the stomach and subsequent systemic distribution. oregonstate.edunih.gov

Metabolic Clearance: The technique allows for the precise measurement of the rates at which I3C and its derivatives are absorbed, distributed, metabolized, and ultimately eliminated from the body. nih.gov

Pathway Dynamics: By tracing the incorporation of ¹³C atoms from labeled I3C into downstream molecules, the dynamic activity of specific metabolic pathways influenced by I3C can be quantified. immune-system-research.com

A practical application of stable isotopes in this field is the use of deuterium-labeled internal standards, such as [²H₂]DIM, in analytical methods. nih.gov This ensures highly accurate quantification of I3C metabolites like DIM in biological samples (e.g., urine), which is crucial for validating biomarkers of exposure. nih.gov

Table 1: Applications of Stable Isotope Tracing in Indole-3-carbinol Research
Isotope UsedExperimental ModelPotential Mechanistic InsightAnalytical Technique
¹³C (Carbon-13)In vitro cell culture (e.g., hepatocytes, cancer cells)Mapping the intracellular conversion of I3C and its effect on central carbon metabolism.Liquid Chromatography-Mass Spectrometry (LC-MS)
²H (Deuterium)In vivo animal models (e.g., mice, rats)Determining the pharmacokinetics, tissue distribution, and elimination rates of I3C and its metabolites.Gas Chromatography-Mass Spectrometry (GC-MS)
¹³C and ¹⁵N (Nitrogen-15)Human clinical studiesTracing the full metabolic fate of I3C, including its influence on amino acid and nucleotide metabolism.High-Resolution Mass Spectrometry (HRMS)
²H (Deuterium)Human biomarker studiesUsed in labeled internal standards ([²H₂]DIM) for precise quantification of urinary metabolites. nih.govLC-MS/MS

Clinical Research Paradigms and Translational Findings

Mechanistic Insights from Human Clinical Trials

Human clinical trials have been instrumental in translating preclinical findings into a mechanistic understanding of Indole-3-carbinol's effects in the human body. These studies have largely focused on the compound's influence on biotransformation enzyme activity and hormone metabolism.

In addition to Phase I enzymes, clinical research has shown that I3C can induce Phase II detoxification enzymes. Specifically, lymphocyte glutathione (B108866) S-transferase (GST) activity was observed to increase by 69% in women following I3C administration. aacrjournals.orgresearchgate.net This suggests that I3C enhances the body's capacity to conjugate and eliminate a variety of endogenous and exogenous compounds. In contrast, I3C administration did not appear to significantly alter serum levels of primary hormones like estradiol, progesterone, or sex hormone binding globulin, indicating its effects are targeted at metabolic pathways rather than hormone production itself. aacrjournals.orgnih.gov

Biomarker Development and Validation in Clinical Settings

Translational research on I3C has led to the development and validation of specific biomarkers to quantify both its biological effects (biomarkers of effect) and its consumption (biomarkers of exposure).

The most well-validated biomarker of I3C's biological effect is the urinary 2-hydroxyestrone (B23517)/16α-hydroxyestrone (2-OHE1/16α-OHE1) ratio. aacrjournals.orgnih.govclinicaltrials.gov Multiple clinical trials have demonstrated that oral administration of I3C consistently and significantly increases this ratio in a dose-responsive manner, with maximal effects often seen at doses around 400 mg per day. aacrjournals.orgnih.govnih.govoup.com The reliability of this metric has made it a primary endpoint in clinical studies investigating the mechanistic impact of I3C. clinicaltrials.gov The induction of CYP1A2, often measured by assessing the ratio of caffeine (B1668208) metabolites in urine, has also served as a reliable biomarker of I3C's enzymatic induction effects. aacrjournals.orgresearchgate.net

For a biomarker of exposure, urinary levels of 3,3'-diindolylmethane (DIM) have been validated. nih.gov Since DIM is the primary condensation product of I3C, its presence in urine reflects prior intake. A clinical trial involving the administration of varying doses of glucobrassicin (B1234704) (the precursor to I3C) from Brussels sprouts found a strong and positive correlation (R²=0.68) between the ingested dose and the amount of DIM excreted in the urine. nih.gov This study established urinary DIM as a reliable, non-invasive biomarker for quantifying the uptake of I3C from dietary sources. nih.gov

Table 2: Validated Biomarkers in Clinical Indole-3-carbinol Research
BiomarkerTypeBiological MatrixKey Clinical FindingReference
2-OHE1/16α-OHE1 RatioEffectUrineSignificantly and consistently increased following I3C administration, reflecting a shift in estrogen metabolism. aacrjournals.orgnih.govnih.govoup.com
3,3'-Diindolylmethane (DIM)ExposureUrineUrinary excretion is strongly correlated with the ingested dose of I3C's precursor, glucobrassicin. nih.gov
CYP1A2 Activity (via caffeine metabolites)EffectUrineSignificantly induced by I3C, confirming its effect on Phase I biotransformation enzymes. aacrjournals.orgresearchgate.net
Glutathione S-transferase (GST) ActivityEffectLymphocytes (Blood)Activity is increased, indicating induction of Phase II detoxification pathways. aacrjournals.orgresearchgate.net

Synergistic and Antagonistic Interactions with Indole 3 Carbinol Hydrate

Interactions with Chemotherapeutic Agents (e.g., Tamoxifen)

Research has demonstrated a significant synergistic interaction between Indole-3-carbinol (B1674136) and the selective estrogen receptor modulator, tamoxifen (B1202), particularly in the context of estrogen-responsive breast cancer. Studies on human breast cancer cell lines have shown that the combination of I3C and tamoxifen is more effective at inhibiting cancer cell growth than either agent administered alone mdpi.comnih.govnih.gov. This enhanced effect is characterized by a more pronounced G1 cell cycle arrest, a significant reduction in DNA synthesis, and a decrease in both adherent and anchorage-independent growth mdpi.comnih.gov.

The molecular mechanisms underlying this synergy involve distinct but complementary pathways. While tamoxifen acts as an estrogen receptor antagonist, I3C's effects in this combination appear to be independent of the estrogen receptor, as it does not compete with estrogen for receptor binding mdpi.comnih.govnih.gov. Instead, the combination therapy leads to a more substantial decrease in the enzymatic activity of cyclin-dependent kinase 2 (CDK2) and a complete ablation of the phosphorylated, active form of the retinoblastoma protein (Rb), a key regulator of the G1/S phase transition. In contrast, either agent alone only partially inhibits Rb phosphorylation mdpi.comnih.gov. Furthermore, I3C has been shown to specifically down-regulate the expression of CDK6, another critical component of the cell cycle machinery mdpi.comnih.gov. This multi-targeted approach, hitting different signaling pathways that govern cell proliferation, underscores the potential of a combinatorial therapeutic strategy for estrogen-responsive breast cancers mdpi.comnih.govtandfonline.com.

ParameterI3C AloneTamoxifen AloneI3C + Tamoxifen Combination
Cell Growth Inhibition PartialPartialMore effective inhibition
DNA Synthesis ReducedReducedMore pronounced reduction
Cell Cycle Arrest G1 arrestG1 arrestMore stringent G1 arrest
CDK2 Activity Partially decreasedPartially decreasedMore pronounced decrease
Phosphorylated Rb Partially inhibitedPartially inhibitedAblated
Estrogen Receptor Binding No competitionCompetitive antagonistN/A
CDK6 Expression Down-regulatedNo significant effectDown-regulated

Combinatorial Approaches with Other Phytochemicals (e.g., Sulforaphane (B1684495), Resveratrol (B1683913), Quercetin)

The biological activity of Indole-3-carbinol can be further modulated through interactions with other naturally occurring phytochemicals, leading to either synergistic or antagonistic outcomes depending on the specific combination and the biological context.

Sulforaphane: Found alongside I3C in cruciferous vegetables, sulforaphane exhibits a synergistic relationship with I3C in cancer prevention. Preclinical studies have demonstrated that the combination of I3C and sulforaphane leads to enhanced inhibition of tumor cell growth and a greater induction of apoptosis compared to the individual compounds tandfonline.com. This synergy is particularly noted in hormone-dependent cancers like prostate cancer, where both compounds have been shown to inhibit the proliferation of cancer cells in a dose-dependent manner nih.govnih.gov. The anticancer effects of this combination are attributed to their ability to modulate multiple pathways involved in carcinogenesis, including the induction of apoptosis and the regulation of oxidative stress and inflammation through signaling molecules like NF-κB and Nrf2 tandfonline.com.

Resveratrol: The interaction between I3C and resveratrol, a polyphenol found in grapes and berries, is more complex, exhibiting both synergistic and antagonistic properties. In some contexts, resveratrol can potentiate the antioxidant effects of I3C mdpi.com. However, it has also been shown to suppress the I3C-induced increase in the activity of certain cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A1), which could be viewed as an antagonistic effect in terms of xenobiotic metabolism mdpi.com. In the realm of cancer therapy, a combination of I3C and resveratrol has been found to act as a radiosensitizer in breast cancer cells, synergistically inducing apoptosis, reducing cell proliferation and migration, and increasing the Bax/Bcl-2 ratio nih.gov. Conversely, co-treatment with I3C and resveratrol may also increase the potential for food-drug interactions by modulating the activity of CYP1A and CYP3A enzymes tandfonline.com.

Quercetin (B1663063): Quercetin, a flavonoid present in many fruits and vegetables, demonstrates synergistic interactions with I3C in various models. In colon cancer cells, the combination of I3C and quercetin has been shown to synergistically induce apoptosis by inhibiting the phosphorylation of Akt, a key protein in cell survival pathways mdpi.com. Furthermore, both I3C and quercetin have been individually shown to inhibit the expression of the extracellular matrix in uterine leiomyoma cells, suggesting potential anti-fibrotic, anti-migratory, and anti-proliferative effects that could be additive or synergistic biorxiv.org. In the context of inflammation, both compounds have been found to ameliorate colitis through an Aryl hydrocarbon Receptor (AhR)-mediated anti-inflammatory mechanism researchgate.net.

PhytochemicalInteraction with I3CObserved EffectsPotential Mechanisms of Interaction
Sulforaphane SynergisticEnhanced inhibition of cancer cell growth and increased apoptosis, particularly in prostate cancer.Modulation of NF-κB and Nrf2 pathways, induction of apoptosis.
Resveratrol Synergistic & AntagonisticPotentiated antioxidant effects; suppression of I3C-induced CYP450 activity; enhanced radiosensitivity in breast cancer.Modulation of antioxidant pathways; regulation of cytochrome P450 enzymes; induction of apoptosis.
Quercetin SynergisticInduction of apoptosis in colon cancer cells; inhibition of extracellular matrix expression in uterine leiomyoma cells; amelioration of colitis.Inhibition of Akt phosphorylation; anti-fibrotic and anti-proliferative effects; AhR-mediated anti-inflammatory response.

Influence of Gut Microbiome on Indole-3-carbinol Hydrate (B1144303) Metabolism and Activity

The gut microbiome plays a pivotal role in the metabolism and subsequent biological activity of Indole-3-carbinol. The biotransformation of I3C precursors and the production of other bioactive molecules by gut bacteria can significantly influence the physiological effects of I3C.

Myrosinase Activity and Indole (B1671886) Production

The journey of I3C in the human body begins with the consumption of cruciferous vegetables, which contain glucosinolates, specifically glucobrassicin (B1234704). The conversion of glucobrassicin to I3C is dependent on the enzyme myrosinase. While myrosinase is present in the plant cells, it is often inactivated by cooking. However, several species of bacteria within the human gut have been shown to possess myrosinase-like activity nih.govnih.gov. This microbial enzymatic action is crucial for the hydrolysis of glucobrassicin into I3C in the gut, thereby influencing the bioavailability and subsequent activity of I3C nih.govnih.gov. The presence of a healthy gut microbiome with myrosinase-producing bacteria is therefore essential for the efficient generation of I3C from dietary sources.

Tryptophan Metabolism and Endogenous AhR Ligand Production

The activity of Indole-3-carbinol is intricately linked to the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating immune responses, gut homeostasis, and cellular detoxification. I3C itself is a known AhR ligand. The gut microbiome significantly contributes to the pool of AhR ligands through the metabolism of the essential amino acid tryptophan nih.govtandfonline.comnih.gov.

Gut bacteria can metabolize tryptophan into a variety of indole-containing compounds that also act as endogenous AhR ligands mdpi.comnih.govnih.gov. These microbial catabolites include indole, indole-3-acetate (B1200044) (I3A), indole-3-propionate (IPA), and tryptamine (B22526) mdpi.commusechem.com. The production of these ligands is dependent on the composition and metabolic activity of the gut microbiota nih.govnih.gov.

Microbial ProcessKey Molecules InvolvedImpact on I3C Activity
Myrosinase Activity Glucobrassicin, Myrosinase-like enzymesHydrolyzes glucobrassicin to produce Indole-3-carbinol, increasing its bioavailability.
Tryptophan Metabolism Tryptophan, Microbial enzymesProduces endogenous AhR ligands (e.g., indole, I3A, IPA).
AhR Activation Indole-3-carbinol, Microbial tryptophan metabolitesI3C and microbial metabolites collectively activate AhR, influencing immune regulation and gut homeostasis.

Future Directions and Emerging Research Avenues for Indole 3 Carbinol Hydrate

Elucidation of Remaining Unclear Molecular Mechanisms

Despite extensive research, the precise molecular mechanisms by which Indole-3-carbinol (B1674136) hydrate (B1144303) exerts its effects are not fully understood, presenting a vibrant area for future investigation. It is known that I3C influences a variety of cellular processes, but the intricate details of its interactions with numerous signaling pathways remain to be fully elucidated.

One of the key areas of ongoing research is the complete characterization of I3C's molecular targets. While it is established that I3C can modulate the activity of transcription factors and protein kinases, a comprehensive understanding of all its direct and indirect binding partners is still lacking. Future studies will likely employ advanced proteomic and genomic approaches to create a complete map of the I3C interactome.

The crosstalk between the different signaling pathways affected by I3C is another complex area requiring further investigation. I3C is known to impact pathways such as PI3K/Akt, NF-κB, and Wnt/β-catenin, all of which are crucial in cell survival, proliferation, and inflammation. Understanding how I3C simultaneously modulates these interconnected networks is critical to deciphering its pleiotropic effects. For instance, research has shown that I3C and its derivatives can interfere with multiple oncogenic signaling pathways that govern cell cycle progression, survival, and invasion.

Furthermore, the exact mechanisms by which I3C induces apoptosis (programmed cell death) and autophagy (a cellular recycling process) are still under active investigation. While it is known that I3C can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, the precise signaling cascades that initiate these events are not entirely clear. Similarly, while I3C has been shown to induce autophagy in some cancer cell lines, the molecular triggers for this process are yet to be fully identified.

Development of Potent Indole-3-carbinol Hydrate Derivatives and Analogues

A significant avenue of future research lies in the development of more potent and stable derivatives and analogues of this compound. While I3C itself has shown promise, its metabolic instability and the need for relatively high concentrations to elicit biological effects have prompted the exploration of structural modifications to enhance its efficacy.

Researchers are actively engaged in synthesizing and evaluating novel I3C derivatives with improved potency and distinct mechanisms of action. The rationale behind these modifications is to create compounds with better pharmacokinetic profiles and more targeted biological activity.

One notable example is 1-benzyl-I3C, a synthetic derivative that has demonstrated significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to the parent compound. In one study, 1-benzyl-I3C exhibited an approximate 1000-fold enhanced potency in suppressing the growth of both estrogen-responsive and estrogen-independent breast cancer cells. Other synthetic analogues, such as compounds 2242 and 2243, which have added methyl groups to create a more nucleophilic benzene (B151609) ring π system, have also shown enhanced potency as enzymatic inhibitors.

The structure-activity relationship (SAR) of I3C and its derivatives is a key focus of this research. By systematically altering the chemical structure of I3C and observing the effects on its biological activity, researchers can identify the key molecular features responsible for its therapeutic potential. This knowledge is crucial for the rational design of new and more effective I3C-based compounds. For instance, studies on analogues of an I3C trimerization product have shown that even minor structural modifications can significantly alter its biological activity, highlighting the sensitivity of its effects to its chemical structure.

Q & A

Q. What are the standard analytical methods for quantifying Indole-3-carbinol hydrate in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification. For example, cabbage extracts were analyzed using HPLC under identical conditions, with statistical validation via one-way ANOVA and post-hoc Duncan tests to assess variability between biological replicates . Researchers should optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve this compound from structurally similar indole derivatives.

Q. How is this compound synthesized, and what are the critical purity assessment criteria?

While synthesis protocols are not detailed in the provided evidence, purity assessment typically involves high-performance liquid chromatography (HPLC) or gas chromatography (GC) with thresholds >95.0% purity for research-grade material. For instance, Indole-3-carboxylic acid derivatives listed in reagent catalogs specify purity levels >95.0% (HPLC), emphasizing the need for rigorous solvent removal and recrystallization steps to eliminate byproducts .

Q. What in vitro models are commonly used to study the anti-proliferative effects of this compound?

Cell lines such as HT-29 (colorectal adenocarcinoma) and MCF-7 (breast cancer) are frequently employed. Studies often use dose-response assays (e.g., 10–100 µM) over 24–72 hours, with viability measured via MTT or ATP luminescence. Computational models, like molecular docking, can predict interactions with Akt signaling pathways to guide experimental validation .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data of this compound across studies?

Variability in bioavailability (e.g., due to pH-dependent degradation) requires controlled experimental designs. For example, clinical trials should standardize administration routes (oral vs. intravenous) and use stable isotopically labeled analogs as internal standards in LC-MS/MS analyses. A meta-analysis of 14 human trials highlighted dose-dependent effects and the need for harmonized protocols to reduce inter-study variability .

Q. What experimental designs are optimal for investigating the dual role of this compound in pro-apoptotic and anti-inflammatory pathways?

Co-culture systems (e.g., macrophages and cancer cells) can model immune-cancer crosstalk. Transcriptomic profiling (RNA-seq) and targeted metabolomics (e.g., LC-MS for indole metabolites) should be paired with pathway enrichment analysis. A study on colitis attenuation demonstrated its modulation of gut microbiota and aryl hydrocarbon receptor (AhR) signaling, suggesting multi-omics integration to dissect mechanism duality .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term studies?

Lyophilization with cryoprotectants (e.g., trehalose) or storage in anhydrous dimethyl sulfoxide (DMSO) at -80°C can mitigate hydrolysis. Stability assays should monitor degradation products (e.g., 3,3'-diindolylmethane) via LC-UV at 245 nm, with pH adjustments (e.g., buffered solutions at pH 5–6) to slow decomposition .

Q. How to validate the specificity of antibodies used in immunohistochemical detection of this compound metabolites?

Competitive ELISA with synthetic metabolites (e.g., indoxyl sulfate) can confirm antibody cross-reactivity. Western blotting of knockout cell lines (e.g., CYP1A1-deficient models) may further validate specificity. Evidence from pharmacognosy studies emphasizes the need for negative controls in tissue staining to rule off-target binding .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Non-linear regression (e.g., log-logistic models) can estimate EC50 values, while mixed-effects models account for batch variability. Post-hoc tests (e.g., Tukey’s HSD) should follow ANOVA to identify significant differences between dose groups, as demonstrated in cabbage extract analyses .

Q. How to design a clinical trial to assess the efficacy of this compound in cancer prevention?

Phase I trials should prioritize pharmacokinetic profiling (Cmax, Tmax) using crossover designs with washout periods. Stratification by metabolic genotypes (e.g., CYP1A1 polymorphisms) can address inter-individual variability. Regulatory submissions must include structural formulas, dose rationale, and prior human exposure data per Investigational New Drug (IND) guidelines .

Q. What computational models predict the interaction between this compound and cytochrome P450 enzymes?

Molecular dynamics simulations (e.g., GROMACS) and docking tools (AutoDock Vina) can map binding affinities to CYP1A1/1B1 isoforms. In silico predictions should be validated with fluorescence-based enzymatic assays measuring 7-ethoxyresorufin-O-deethylase (EROD) activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.